molecular formula C18H15ClF3N3O4S B15021767 4-chloro-N-[1-(3,4-dimethylphenyl)-2-hydroxy-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzenesulfonamide

4-chloro-N-[1-(3,4-dimethylphenyl)-2-hydroxy-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzenesulfonamide

Cat. No.: B15021767
M. Wt: 461.8 g/mol
InChI Key: JFGBXXSUVGIRIN-UHFFFAOYSA-N
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Description

4-CHLORO-N-[1-(3,4-DIMETHYLPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL]BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a sulfonamide group, a trifluoromethyl group, and an imidazolidinone ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-[1-(3,4-DIMETHYLPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL]BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the imidazolidinone ring and the introduction of the sulfonamide group. Common synthetic routes may involve the use of reagents such as chlorosulfonic acid, trifluoroacetic anhydride, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-[1-(3,4-DIMETHYLPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

4-CHLORO-N-[1-(3,4-DIMETHYLPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL]BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-[1-(3,4-DIMETHYLPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, while the trifluoromethyl group can enhance the compound’s binding affinity and stability. The imidazolidinone ring may also play a role in the compound’s biological activity by interacting with various proteins and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 4-CHLORO-N-[1-(3,4-DIMETHYLPHENYL)-2,5-DIOXO-4-(METHYL)IMIDAZOLIDIN-4-YL]BENZENE-1-SULFONAMIDE
  • 4-CHLORO-N-[1-(3,4-DIMETHYLPHENYL)-2,5-DIOXO-4-(ETHYL)IMIDAZOLIDIN-4-YL]BENZENE-1-SULFONAMIDE

Uniqueness

The presence of the trifluoromethyl group in 4-CHLORO-N-[1-(3,4-DIMETHYLPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL]BENZENE-1-SULFONAMIDE distinguishes it from similar compounds. This group can significantly enhance the compound’s chemical stability, lipophilicity, and biological activity, making it a unique and valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H15ClF3N3O4S

Molecular Weight

461.8 g/mol

IUPAC Name

4-chloro-N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide

InChI

InChI=1S/C18H15ClF3N3O4S/c1-10-3-6-13(9-11(10)2)25-15(26)17(18(20,21)22,23-16(25)27)24-30(28,29)14-7-4-12(19)5-8-14/h3-9,24H,1-2H3,(H,23,27)

InChI Key

JFGBXXSUVGIRIN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(NC2=O)(C(F)(F)F)NS(=O)(=O)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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